molecular formula C10H7F2NO2 B1459354 2-(4,7-Difluoro-1H-indol-3-yl)acetic acid CAS No. 1019115-63-9

2-(4,7-Difluoro-1H-indol-3-yl)acetic acid

Cat. No.: B1459354
CAS No.: 1019115-63-9
M. Wt: 211.16 g/mol
InChI Key: LTZBQOJTNDXRIJ-UHFFFAOYSA-N
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Description

2-(4,7-Difluoro-1H-indol-3-yl)acetic acid is a useful research compound. Its molecular formula is C10H7F2NO2 and its molecular weight is 211.16 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(4,7-Difluoro-1H-indol-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit glycogen synthase kinase-3 (GSK-3), which is involved in numerous cellular processes such as glycogen metabolism and cell signaling . Additionally, this compound may interact with other proteins and receptors, contributing to its diverse biological activities.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . These effects are crucial for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound can bind to enzymes and receptors, leading to inhibition or activation of their functions. For example, indole derivatives have been shown to inhibit GSK-3, which plays a role in various signaling pathways . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that indole derivatives can exhibit stability and sustained biological activity under specific conditions . The compound’s stability and degradation over time need to be thoroughly investigated to understand its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . It is essential to determine the optimal dosage range to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. Indole derivatives are known to be metabolized by enzymes such as cytochrome P450, which play a crucial role in their biotransformation . Understanding the metabolic pathways of this compound can provide insights into its pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments . Studying these interactions can help elucidate the compound’s mechanism of action and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. Indole derivatives can be directed to specific cellular compartments through targeting signals and post-translational modifications . Understanding the subcellular distribution of this compound can provide insights into its biological effects and potential therapeutic applications.

Properties

IUPAC Name

2-(4,7-difluoro-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c11-6-1-2-7(12)10-9(6)5(4-13-10)3-8(14)15/h1-2,4,13H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZBQOJTNDXRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=CN2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4,7-Difluoro-1H-indol-3-yl)acetic acid
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2-(4,7-Difluoro-1H-indol-3-yl)acetic acid
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2-(4,7-Difluoro-1H-indol-3-yl)acetic acid
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2-(4,7-Difluoro-1H-indol-3-yl)acetic acid
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2-(4,7-Difluoro-1H-indol-3-yl)acetic acid
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2-(4,7-Difluoro-1H-indol-3-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.